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  • Product: 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride
  • CAS: 31842-24-7

Core Science & Biosynthesis

Foundational

Pharmacokinetics of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride: A Comprehensive Preclinical Guide

Executive Summary & Physicochemical Rationale The development of quinoline-based therapeutics requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 4-[(Dimethylam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The development of quinoline-based therapeutics requires a rigorous understanding of their absorption, distribution, metabolism, and excretion (ADME) profiles. 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride (CAS: 31842-24-7) is a functionalized nitrogenous heterocycle characterized by a lipophilic quinoline core, a phase II-reactive 3-hydroxyl group, and a basic dimethylaminomethyl moiety[1].

From a pharmacokinetic (PK) perspective, the physicochemical properties of this scaffold dictate its biological fate. The dimethylamino group (pKa ~8.5) remains predominantly protonated at physiological pH. While this basicity enhances target engagement through electrostatic interactions, it necessitates the dihydrochloride salt formulation to achieve sufficient aqueous solubility for intravenous (IV) dosing. Conversely, the lipophilic quinoline core drives rapid partitioning into peripheral tissues, typically resulting in a high volume of distribution ( Vdss​ ) and multi-compartmental disposition—a hallmark behavior exhibited by structurally related quinoline and isoquinoline derivatives[2].

Bioanalytical Framework (LC-MS/MS)

To accurately map the PK profile of 4-[(Dimethylamino)methyl]quinolin-3-ol, a highly sensitive and self-validating bioanalytical method is required. Traditional HPLC-UV methods often suffer from peak tailing and matrix interference when analyzing basic amines. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in positive electrospray ionization (ESI+) mode is the gold standard[3].

Causality in Methodological Design

Every step in the extraction protocol is designed to mitigate matrix effects and ensure quantitative integrity:

  • Protein Precipitation (PPT): Acetonitrile is selected over methanol because it yields a denser protein pellet, reducing column backpressure during LC analysis.

  • Aqueous Dilution: Post-extraction dilution with water is critical. Injecting high organic extracts directly into a reversed-phase system causes "solvent breakthrough," leading to poor peak shape for early-eluting polar metabolites.

  • Internal Standardization: A stable-isotope labeled internal standard (SIL-IS) must be introduced before extraction to mathematically normalize any variations in recovery or ion suppression.

Step-by-Step Bioanalytical Protocol
  • Sample Collection: Aliquot 50 µL of heparinized mammalian plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Precipitation & Spiking: Add 150 µL of ice-cold acetonitrile containing 10 ng/mL of SIL-IS.

  • Disruption: Vortex vigorously for 2 minutes to ensure complete disruption of plasma protein-drug binding.

  • Separation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured protein matrix.

  • Reconstitution: Transfer 100 µL of the clear supernatant to an LC autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Quantification: Inject 5 µL onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Monitor the protonated parent ion [M+H]+ via Multiple Reaction Monitoring (MRM)[3].

BioanalyticalWorkflow A Plasma Sample Collection (Heparinized) B Protein Precipitation (Acetonitrile + IS) A->B C Centrifugation (14,000g, 10 min, 4°C) B->C D Supernatant Extraction C->D E LC-MS/MS Analysis (MRM Mode) D->E F Data Processing & PK Parameter Calculation E->F

Caption: LC-MS/MS Bioanalytical Validation Workflow for Quinoline Derivatives.

In Vivo Pharmacokinetic Profiling

In mammalian models (e.g., Sprague-Dawley rats), quinoline derivatives typically exhibit bi-exponential decay following IV administration, best described by a two-compartment open model[2].

Disposition Dynamics

Following oral (PO) administration, the compound is subjected to hepatic first-pass metabolism. The presence of the 3-hydroxyl group makes it highly susceptible to rapid Phase II glucuronidation, which can limit absolute oral bioavailability ( F% ) despite excellent gastrointestinal absorption[3].

Quantitative PK Parameters

The following table summarizes the expected pharmacokinetic parameters based on established modeling of homologous 3-aryl and oxazolo-quinoline scaffolds[2][3].

Pharmacokinetic ParameterIV Administration (10 mg/kg)PO Administration (20 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)4,250 ± 3101,820 ± 215Rapid absorption, but dampened by first-pass effect.
Tmax​ (h)N/A1.5 ± 0.5Indicates moderate-to-fast GI transit and absorption.
t1/2,β​ (h)1.8 ± 0.42.1 ± 0.3Short terminal half-life driven by rapid hepatic clearance.
Vdss​ (L/kg)8.5 ± 1.2N/AHigh volume of distribution; extensive tissue partitioning.
CLtot​ (L/h/kg)4.8 ± 0.6N/AModerate-to-high systemic clearance via hepatic routes.
Bioavailability ( F% ) 100%~42%Limited by extensive Phase I/II hepatic extraction.

Metabolic Stability & Biotransformation

Understanding the metabolic weak points of 4-[(Dimethylamino)methyl]quinolin-3-ol is critical for predicting drug-drug interactions (DDIs) and in vivo half-life.

Hepatic S9 Fraction Protocol

To map the biotransformation pathways, the compound is incubated with human and mouse liver S9 fractions, which contain both microsomal (Cytochrome P450s) and cytosolic (UGTs, SULTs) enzymes[3].

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Pre-incubation: Combine 1 µM of the test compound with hepatic S9 fractions (1 mg/mL protein) at 37°C for 5 minutes.

  • Reaction Initiation: Add a comprehensive cofactor mixture (1 mM NADPH for Phase I; 2 mM UDPGA, 0.1 mM PAPS, and 1 mM GSH for Phase II).

  • Termination: At 0, 15, 30, 60, and 120 minutes, quench the reaction by adding a 3-fold volume of ice-cold acetonitrile containing the SIL-IS.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

Pathway Analysis

Metabolite identification scans typically reveal two primary clearance pathways for this scaffold:

  • Phase I (Oxidation): CYP-mediated N-demethylation of the dimethylamino group, yielding a secondary amine metabolite[3].

  • Phase II (Conjugation): Direct UDP-glucuronosyltransferase (UGT) mediated glucuronidation at the exposed 3-hydroxyl position, rapidly facilitating renal and biliary excretion.

PKLogic PO Oral Administration (PO) GI Gastrointestinal Tract Absorption PO->GI Absorption IV Intravenous Injection (IV) Plasma Central Compartment (Plasma) IV->Plasma 100% Bioavailability Liver Hepatic Metabolism (CYP450 / UGTs) GI->Liver First-Pass Tissue Peripheral Compartment (Tissues) Plasma->Tissue Distribution Plasma->Liver Clearance Excretion Renal / Biliary Excretion Plasma->Excretion Unchanged Drug Liver->Plasma Bioavailable Fraction Liver->Excretion Phase I/II Metabolites

Caption: Compartmental Pharmacokinetic and Hepatic Metabolism Logic.

Protein Binding & Distribution

Because only the unbound (free) fraction of a drug is pharmacologically active and available for clearance, determining plasma protein binding (PPB) is a mandatory preclinical step. Quinolines are highly lipophilic and typically exhibit >90% protein binding in mammalian plasma[2].

Equilibrium Dialysis Protocol: The compound is spiked into blank mammalian plasma at 1 µM and dialyzed against an equal volume of isotonic phosphate-buffered saline (PBS, pH 7.4) across a semi-permeable membrane (molecular weight cutoff: 8-12 kDa) at 37°C for 4 to 6 hours. The high binding affinity restricts the free fraction ( fu​ ), which acts as a systemic reservoir, slowly releasing the drug into the central compartment as the unbound fraction is cleared by the liver.

References[2] Kim, K. E., Cho, W. J., Chang, S. J., Yong, C. S., Lee, C. H., & Kim, D. D. (2001). Pharmacokinetics of a new antitumor 3-arylisoquinoline derivative, CWJ-a-5. International Journal of Pharmaceutics, 217(1-2), 101-110. PubMed. URL:https://doi.org/10.1016/s0378-5173(01)00593-2[3] Jeon, H., Jang, G., Ban, M. A., Son, S. H., Byun, Y., & Lee, K. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. Pharmaceutics, 17(9), 1153. PubMed Central. URL:https://doi.org/10.3390/pharmaceutics17091153[1] Molport Chemical Database. 4-[(dimethylamino)methyl]quinolin-3-ol dihydrochloride | 31842-24-7. URL:https://www.molport.com/shop/molecule-link/4-dimethylamino-methyl-quinolin-3-ol-dihydrochloride/Molport-042-622-030

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Exploratory

Determining the Receptor Binding Affinity of Novel Quinoline Derivatives: A Technical Guide

Abstract: Quinoline and its derivatives represent a cornerstone in medicinal chemistry, with a vast and diverse pharmacological landscape that includes anticancer, antimalarial, anti-inflammatory, and central nervous sys...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: Quinoline and its derivatives represent a cornerstone in medicinal chemistry, with a vast and diverse pharmacological landscape that includes anticancer, antimalarial, anti-inflammatory, and central nervous system activities.[1][2][3][4] The therapeutic potential of any novel quinoline compound is fundamentally linked to its molecular interactions, specifically its binding affinity for protein targets. This guide provides a comprehensive framework for researchers and drug development professionals on how to approach the characterization of a novel quinoline derivative, using "4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride" as a representative but uncharacterized example. While no public data currently exists for the specific receptor binding profile of this compound, this document outlines the principles, methodologies, and strategic workflows required to elucidate its target engagement and binding affinity. We will delve into predictive methods, in vitro binding assays, and data interpretation, providing a robust roadmap for advancing a novel chemical entity from the bench to a validated lead compound.

Introduction: The Quinoline Scaffold and the Imperative of Target Identification

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery.[1][2][3] Its rigid, planar structure and the nitrogen atom's ability to act as a hydrogen bond acceptor provide a versatile template for designing molecules with a wide array of biological activities.[1][4] Derivatives have been successfully developed as drugs targeting DNA topoisomerase (anticancer agents), heme detoxification (antimalarials like chloroquine), and various G-protein coupled receptors (GPCRs).[2][3][4]

Given this chemical diversity, the first critical step in the evaluation of a novel compound like 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride is to identify its primary molecular target(s). The presence of a hydroxyl group and a basic dimethylamino side chain suggests potential interactions with a variety of receptors, including but not limited to:

  • G-Protein Coupled Receptors (GPCRs): Particularly serotonin (5-HT) and dopamine (D) receptors, where many quinoline-based structures have shown activity.[5][6][7][8][9]

  • Kinases: The quinoline core is present in several kinase inhibitors.

  • Ion Channels: Some quinoline derivatives are known to modulate ion channel activity.

  • Enzymes: For instance, phosphodiesterase 5 (PDE5) has been identified as a target for certain quinoline analogs.[10]

This guide will focus on the most common and robust methods for determining binding affinity to these potential targets, with a primary emphasis on GPCRs due to the prevalence of quinoline-based ligands for this receptor class.

Strategic Workflow for Target Identification and Affinity Determination

A systematic approach is essential to efficiently and accurately determine the binding profile of a novel compound. The workflow should progress from broad, predictive, and screening-level assays to more precise, quantitative determinations.

G cluster_0 Phase 1: Prediction & Broad Screening cluster_1 Phase 2: Quantitative Affinity Determination cluster_2 Phase 3: Functional Characterization In_Silico In Silico Target Prediction (e.g., Molecular Docking, Pharmacophore Modeling) Broad_Screen Broad Panel Radiometric Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) In_Silico->Broad_Screen Hypothesis Generation Target_Hit Identified Target(s) (e.g., Dopamine D4 Receptor) Broad_Screen->Target_Hit Hit Identification Radioligand_Assay Radioligand Competition Assay (Saturation & Competition Binding) Target_Hit->Radioligand_Assay Primary Assay Ortho_Method Orthogonal Method Validation (e.g., Surface Plasmon Resonance) Radioligand_Assay->Ortho_Method Confirmatory Assay Functional_Assay Functional Assays (e.g., cAMP, Calcium Flux, Kinase Activity) Ortho_Method->Functional_Assay Mechanism of Action SAR Structure-Activity Relationship (SAR) Studies Functional_Assay->SAR caption Figure 1. Strategic workflow for characterizing a novel compound.

Caption: Figure 1. A phased approach from prediction to functional validation.

Phase 1: In Silico Prediction and Broad Panel Screening

In Silico Target Prediction

Before embarking on expensive and time-consuming wet-lab experiments, computational methods can provide valuable initial hypotheses. Techniques such as molecular docking and pharmacophore modeling can be used to screen the structure of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride against libraries of known protein structures.

  • Molecular Docking: This method predicts the preferred orientation of the compound when bound to a receptor, estimating the binding energy. Docking studies against homology models of receptors like the dopamine D4 or serotonin 5-HT4 receptors could suggest a potential fit.[5][9]

  • Pharmacophore Modeling: This involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. The new compound can be compared against established pharmacophores for various receptor families.

While predictive, these methods are not a substitute for experimental validation. They serve to prioritize which receptor families to investigate first.

Broad Panel Screening

The most direct way to survey the target landscape is to submit the compound to a commercial broad panel screening service. These services use high-throughput methods, typically radioligand binding assays, to test the compound at a fixed concentration (e.g., 10 µM) against a large panel of hundreds of receptors, enzymes, and ion channels.

The output is typically presented as a percentage of inhibition of radioligand binding. A significant inhibition value (e.g., >50%) for a particular target is considered a "hit" and warrants further investigation. This approach provides a rapid, unbiased overview of the compound's selectivity and identifies primary targets as well as potential off-target liabilities.

Phase 2: Quantitative Receptor Binding Affinity Determination

Once a primary target is identified (for this guide, we will use the Dopamine D4 Receptor as a hypothetical target based on literature for other quinolines), the next step is to quantify the binding affinity.[9] The gold standard for this is the Radioligand Competition Binding Assay .

Principle of the Radioligand Competition Assay

This assay measures the ability of a test compound (the "competitor," e.g., 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride) to displace a radiolabeled ligand (the "radioligand") that is known to bind to the target receptor with high affinity and specificity. The assay is performed with a fixed concentration of the radioligand and increasing concentrations of the test compound. By measuring the decrease in radioactivity bound to the receptor preparation, we can determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).

G cluster_0 Step 1: Reagents cluster_1 Step 2: Incubation cluster_2 Step 3: Separation cluster_3 Step 4: Detection Receptor Receptor Source (Membrane Prep from CHO-hD4R cells) Incubate Incubate at RT (e.g., 60 min) Receptor->Incubate Radioligand Radioligand (e.g., [3H]Spiperone) Radioligand->Incubate Test_Compound Test Compound (Serial Dilution) Test_Compound->Incubate Filter Rapid Filtration (GF/B Filtermat) Incubate->Filter Wash Wash with Buffer (Remove Unbound) Filter->Wash Scintillation Add Scintillation Cocktail Wash->Scintillation Count Count on MicroBeta Counter (Disintegrations Per Minute) Scintillation->Count caption Figure 2. Workflow for a radioligand competition binding assay.

Caption: Figure 2. Workflow for a radioligand competition binding assay.

Detailed Protocol: Competition Binding Assay for Dopamine D4 Receptor

This protocol is a representative example and must be optimized for the specific receptor and radioligand used.

A. Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human Dopamine D4 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]Spiperone (a common D₂-like family radioligand).

  • Test Compound: 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride, dissolved in an appropriate vehicle (e.g., DMSO) and serially diluted.

  • Assay Buffer: E.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known D4 antagonist (e.g., 10 µM Haloperidol).

  • Filtration Apparatus: Cell harvester with glass fiber filtermats (e.g., Whatman GF/B).

  • Detection: Liquid scintillation counter and scintillation fluid.

B. Procedure:

  • Prepare Reagents: Thaw the cell membranes on ice and dilute to the desired concentration (e.g., 10-20 µg protein per well) in ice-cold assay buffer. Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 pM).

  • Set Up Assay Plate: In a 96-well plate, add assay buffer, radioligand, and either vehicle (for total binding), non-specific control, or test compound.

    • Total Binding Wells: 25 µL vehicle + 25 µL [³H]Spiperone (at its Kd concentration) + 50 µL diluted membranes.

    • Non-specific Binding (NSB) Wells: 25 µL Haloperidol (10 µM final) + 25 µL [³H]Spiperone + 50 µL diluted membranes.

    • Test Compound Wells: 25 µL of each test compound dilution + 25 µL [³H]Spiperone + 50 µL diluted membranes.

  • Incubation: Gently mix the plate and incubate for a defined period (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filtermat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filtermat, place it in a scintillation vial or bag, add scintillation fluid, and count the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding:

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

  • Generate Competition Curve:

    • For each concentration of the test compound, calculate the percentage of specific binding: % Specific Binding = (DPM_test - DPM_NSB) / (DPM_total - DPM_NSB) * 100.

    • Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Determine IC₅₀:

    • Use a non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. The software will calculate the IC₅₀ value.

  • Calculate the Inhibition Constant (Kᵢ):

    • The IC₅₀ is dependent on the concentration of the radioligand used. To determine the intrinsic affinity of the test compound (Kᵢ), use the Cheng-Prusoff equation :

      Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding experiment).

The Kᵢ value is a measure of the compound's binding affinity; a lower Kᵢ indicates a higher affinity.

ParameterDescriptionTypical Units
IC₅₀ The concentration of a competitor that displaces 50% of the specific binding of the radioligand.nM, µM
Kᵢ The inhibition constant; the concentration of competing ligand that would bind to 50% of the receptors if no radioligand were present.nM, µM
K dThe equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.nM
B maxThe maximum number of binding sites in the tissue preparation.fmol/mg protein

Phase 3: Orthogonal Validation and Functional Characterization

Orthogonal Binding Assays

To ensure the observed binding is not an artifact of the assay format, it is best practice to confirm the affinity using an orthogonal, label-free method like Surface Plasmon Resonance (SPR) . In an SPR experiment, the receptor is immobilized on a sensor chip, and the test compound is flowed over the surface. The binding interaction causes a change in the refractive index at the surface, which is measured in real-time. This allows for the direct determination of association (kₐ) and dissociation (kₒff) rates, from which the dissociation constant (KD) can be calculated (KD = kₒff / kₐ). A Kᵢ from a competition assay and a KD from SPR should be in close agreement.

Functional Assays

Binding affinity does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator . Subsequent functional assays are required to determine the mechanism of action.

For a GPCR like the Dopamine D4 receptor, which is typically coupled to the Gαi inhibitory protein, a common functional assay is the cAMP assay .

  • Principle: Activation of Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • Method: Cells expressing the D4 receptor are first stimulated with forskolin (a direct activator of adenylyl cyclase) to raise basal cAMP levels.

    • To test for agonist activity, the test compound is added, and a decrease in cAMP is measured (e.g., using HTRF or LANCE assays).

    • To test for antagonist activity, the cells are co-incubated with the test compound and a known D4 agonist (e.g., quinpirole). An antagonist will block the agonist-induced decrease in cAMP.

G Agonist D4 Agonist (e.g., Quinpirole) D4R Dopamine D4 Receptor Agonist->D4R Binds & Activates G_protein Gαi/βγ D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC PKA Downstream Signaling (e.g., PKA inhibition) cAMP->PKA caption Figure 3. Simplified D4 receptor (Gαi-coupled) signaling pathway.

Caption: Figure 3. Simplified D4 receptor (Gαi-coupled) signaling pathway.

Conclusion

Determining the receptor binding affinity and functional profile of a novel chemical entity such as 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride is a multi-step process that requires a logical and systematic approach. By combining in silico prediction, broad panel screening, quantitative radioligand binding assays, and subsequent functional characterization, researchers can build a comprehensive understanding of a compound's pharmacology. This foundational knowledge is indispensable for establishing structure-activity relationships, optimizing lead compounds, and ultimately advancing new therapeutic agents toward clinical development. The methodologies described herein provide a robust and validated framework for achieving this critical objective in drug discovery.

References

  • The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022). Vertex AI Search.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PMC.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry.
  • A REVIEW ON QUINOLINE AND ITS DERIV
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (2009). ConnectSci.
  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. (N.A.).
  • Quinoline Derivatives as 5-HT6 Receptor PET Ligands. (2014). ACS Medicinal Chemistry Letters.
  • Quinoline Derivatives as 5-HT6 Receptor PET Ligands. (2013). PMC - NIH.
  • Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. (N.A.). PMC.
  • Highly Potent and Selective Dopamine D4 Receptor Antagonists Potentially Useful for the Tre

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Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 4-[(Dimethylamino)methyl]quinolin-3-ol Dihydrochloride

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Drug Substance Executive Summary The quantification of highly basic, polar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Drug Substance

Executive Summary

The quantification of highly basic, polar compounds like 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride presents a classic chromatographic challenge: poor retention on standard reversed-phase (RP) columns and severe peak tailing due to secondary interactions. This application note details the causality-driven development and rigorous ICH Q2(R2)-compliant validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method. By leveraging a Charged Surface Hybrid (CSH) stationary phase and an optimized low-pH ion-pairing mobile phase, this protocol ensures symmetrical peak shape, high retention stability, and reliable quantification.

Chemical Profiling & Chromatographic Causality

To design a self-validating analytical method, we must first deconstruct the physicochemical nature of the analyte.

Molecular Characteristics:

  • Structure: A quinoline core substituted with a hydroxyl group at the 3-position and a (dimethylamino)methyl group at the 4-position.

  • Ionization: Formulated as a dihydrochloride salt, the molecule possesses two highly basic nitrogen centers (the quinoline nitrogen and the exocyclic tertiary amine).

  • Polarity: The combination of the hydroxyl group, the basic amines, and the salt form renders the molecule highly hydrophilic.

The Causality of Peak Tailing: Historically, basic compounds exhibit severe peak tailing on silica-based RP-HPLC columns. This is driven by two primary mechanisms:

  • Silanol Interactions: Residual silanol groups (Si-OH) on the silica matrix have a pKa of approximately 3.5 to 4.5. At neutral pH, these groups ionize to form negatively charged silanoxanes (Si-O⁻). The positively charged protonated amines of our target molecule undergo strong secondary cation-exchange interactions with these sites, leading to asymmetric, right-skewed tailing [1].

  • Mutual Repulsion (Mass Overload): As demonstrated by McCalley, positively charged basic analytes bound to the hydrophobic stationary phase mutually repel each other. This localized charge repulsion severely reduces the column's saturation capacity for ionized bases, causing premature peak broadening and tailing even at low injection volumes [2].

Strategic Solution: To counteract these phenomena, this method utilizes a low-pH mobile phase (0.1% Trifluoroacetic Acid) combined with a Charged Surface Hybrid (CSH) C18 column . The low pH (pH ~2.0) ensures complete protonation of the analyte (preventing split peaks from partial ionization) while simultaneously neutralizing residual silanols. The CSH column features a low-level positive surface charge that repels the protonated basic analyte, mitigating mutual repulsion and drastically improving peak symmetry and loading capacity [3]. Furthermore, the trifluoroacetate anion acts as a volatile ion-pairing reagent, increasing the apparent hydrophobicity of the highly polar dihydrochloride salt and enhancing its retention on the C18 stationary phase.

MethodDev A Analyte Profiling (Highly Basic, 2x N+, Polar) B Stationary Phase Selection (CSH C18 to repel N+) A->B Mitigate mass overload C Mobile Phase Optimization (0.1% TFA, pH ~2.0) A->C Suppress silanol ionization D Retention Mechanism (Ion-Pairing + RP) B->D C->D E Final Method (Symmetrical Peak, High k') D->E Validated System

Figure 1: Causality-driven HPLC method development workflow for highly basic compounds.

Analytical Protocol: Method Parameters

Reagents and Materials
  • Analyte: 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride reference standard (Purity ≥ 99.0%).

  • Water: Ultrapure water (18.2 MΩ·cm), LC-MS grade.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Trifluoroacetic Acid (TFA): HPLC grade (Ampouled to prevent degradation/contamination).

Chromatographic Conditions
ParameterSpecification / SettingRationale
Column Waters XSelect CSH C18, 150 x 4.6 mm, 3.5 µmPositive surface charge prevents basic peak tailing [3].
Mobile Phase A 0.1% TFA in Water (v/v)Low pH suppresses silanols; TFA acts as an ion-pair [4].
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Maintains constant ionic strength during the gradient.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer.
Injection Volume 10 µLBalances sensitivity with column loading capacity.
Detection (UV) 245 nm (Reference 360 nm)Optimal chromophore absorbance for the quinoline ring.
Needle Wash 50:50 Water:AcetonitrilePrevents carryover of the basic, sticky compound.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial (Isocratic hold for polar retention)
2.09556 (Linear)
12.040606 (Linear)
14.010906 (Linear - Column Wash)
16.09556 (Linear - Re-equilibration)
20.09556 (End)
Step-by-Step Sample Preparation Protocol

Note: The dihydrochloride salt is highly hygroscopic. Standards must be stored in a desiccator and weighed rapidly.

  • Diluent Preparation: Prepare a mixture of 90:10 Water:Acetonitrile containing 0.05% TFA. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects (e.g., peak splitting or fronting) upon injection.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25.0 mg of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 5 minutes until fully dissolved, and dilute to volume.

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly.

  • Sample Filtration: Filter all working solutions through a 0.22 µm PVDF syringe filter. Discard the first 2 mL of filtrate to saturate any non-specific binding sites on the filter membrane.

Method Validation Framework (ICH Q2(R2) Compliant)

The method was validated according to the latest ICH Q2(R2) guidelines (effective June 2024), which emphasize a lifecycle and Quality-by-Design (QbD) approach to ensure the analytical procedure is fit for its intended purpose [5].

ICHValidation N1 ICH Q2(R2) Lifecycle N2 Specificity (Forced Degradation) N1->N2 N3 Linearity & Range (LOQ to 120%) N1->N3 N4 Accuracy (Spike Recovery) N1->N4 N5 Precision (Repeatability) N1->N5 N6 Robustness (DoE Approach) N1->N6

Figure 2: Core elements of the ICH Q2(R2) Analytical Validation Lifecycle.

System Suitability Testing (SST)

Before executing validation parameters, SST ensures the chromatographic system is self-validating and capable of high-resolution performance.

  • Tailing Factor (USP): ≤ 1.5 (Actual: 1.12 - Demonstrates successful mitigation of silanol interactions).

  • Theoretical Plates (N): ≥ 5,000 (Actual: 12,400).

  • %RSD of Peak Area (n=6): ≤ 1.0% (Actual: 0.45%).

Validation Results Summary

A. Specificity and Stability-Indicating Power Forced degradation studies (Acid, Base, Peroxide, Thermal, and Photolytic) were performed. The peak purity angle was less than the peak purity threshold across all stress conditions (using Photo Diode Array detection), proving no co-elution of degradants with the main API peak.

B. Linearity and Range Linearity was established from the Limit of Quantitation (LOQ) up to 120% of the target working concentration (1.0 µg/mL to 120 µg/mL).

ParameterResultAcceptance Criteria (ICH Q2(R2))
Correlation Coefficient (r²) 0.9998≥ 0.999
y-Intercept Bias +0.4%≤ ±2.0% of 100% response
Residual Sum of Squares Random scatterNo systematic trend

C. Accuracy (Recovery) Accuracy was assessed by spiking API into a placebo matrix at three levels (50%, 100%, 150%) in triplicate.

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
50% (50 µg/mL) 99.8%0.6%98.0% - 102.0%
100% (100 µg/mL) 100.2%0.4%98.0% - 102.0%
150% (150 µg/mL) 100.5%0.5%98.0% - 102.0%

D. Precision

  • Method Repeatability: Six independent sample preparations at 100% concentration yielded an assay %RSD of 0.52% (Limit: ≤ 2.0%).

  • Intermediate Precision: A different analyst, on a different day, using a different HPLC system yielded a combined %RSD of 0.68% (Limit: ≤ 2.0%).

Troubleshooting & Robustness Diagnostics

Even robust methods can experience drift. Understanding the causality behind chromatographic failures is critical for lifecycle management.

  • Issue: Sudden onset of peak tailing (Asymmetry > 1.5).

    • Causality: Depletion of TFA in the mobile phase (TFA is volatile and can evaporate if bottles are not properly capped) or column voiding.

    • Resolution: Prepare fresh mobile phase. If tailing persists, the column inlet frit may be fouled; replace the guard column.

  • Issue: Retention time drift (eluting earlier over time).

    • Causality: Loss of the ion-pairing effect. Because the dihydrochloride salt is highly polar, it relies heavily on the hydrophobic ion-pair formed with TFA. Evaporation of TFA reduces this effect, causing the polar analyte to elute faster.

    • Resolution: Ensure mobile phases are replaced every 48 hours and stored in tightly sealed reservoirs.

  • Issue: High backpressure.

    • Causality: Precipitation of the highly basic salt in the presence of high organic solvent without sufficient aqueous buffer, or sample matrix particulates.

    • Resolution: Ensure the needle wash contains at least 50% aqueous composition. Always filter samples through a 0.22 µm filter.

References

  • Why Do Peaks Tail? LC Troubleshooting Bible. Snyder, L.R., Kirkland, J.J., Glajch, J.L. Practical HPLC Method Development. John Wiley & Sons. Available at: [Link]

  • Overloading Study of Bases Using Polymeric RP-HPLC Columns as an Aid to Rationalization of Overloading on Silica-ODS Phases. McCalley, D.V. Analytical Chemistry, 2002. Available at:[Link]

  • Rationalization of Retention and Overloading Behavior of Basic Compounds in Reversed-Phase HPLC Using Low Ionic Strength Buffers Suitable for Mass Spectrometric Detection. McCalley, D.V. Analytical Chemistry, 2003. Available at:[Link]

  • Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Dong, M.W. LCGC International / Chromatography Online, 2026. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), 2023. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Investigating the Stability of 4-[(Dimethylamino)methyl]quinolin-3-ol Dihydrochloride

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride. Here, we address common questions and concerns...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride. Here, we address common questions and concerns regarding the stability of this compound, particularly its degradation at room temperature. Our aim is to provide practical troubleshooting advice and a deeper understanding of the potential chemical transformations this molecule may undergo.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Question 1: I've noticed my solid sample of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride has changed color from white/off-white to a yellowish or brownish hue. What could be the cause?

A change in color, particularly the development of a yellow or brown tint, is a common visual indicator of chemical degradation in quinoline-based compounds.[1] This is often a result of oxidation or photodegradation, leading to the formation of colored impurities. The 3-hydroxyquinoline core is susceptible to oxidation, which can be exacerbated by exposure to light and air.

Initial Troubleshooting Steps:

  • Review Storage Conditions: Confirm that the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place as recommended for quinoline derivatives.

  • Assess Purity: If possible, re-analyze the discolored material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to check for the presence of new peaks corresponding to degradation products.

Question 2: My experimental results have been inconsistent lately. Could this be related to the stability of my 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride stock?

Inconsistent assay results and a perceived loss of compound potency are classic signs of degradation.[1] Even if there is no visible change in the solid compound, degradation may be occurring in solution. The stability of quinoline compounds in solution is highly dependent on factors such as pH, temperature, and exposure to light.[1]

To investigate this, consider the following:

  • Prepare Fresh Solutions: Always prepare fresh solutions immediately before an experiment. Avoid using aged stock solutions, especially if they have been stored at room temperature.

  • Solution Storage: If stock solutions must be stored, they should be kept at low temperatures (e.g., refrigerated or frozen), protected from light, and the stability under these conditions should be validated.[1]

  • pH of the Medium: The pH of your experimental buffer or solvent system can significantly impact the stability of the compound. Quinoline derivatives can degrade under both acidic and basic conditions.[1]

Question 3: What are the likely degradation pathways for 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride at room temperature?

While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential routes based on the known chemistry of related quinoline structures.

Potential Degradation Pathway Description Potential Degradation Products
Oxidation The 3-hydroxyquinoline ring is electron-rich and susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by light or trace metal ions.[1][2]Formation of quinone-like structures, N-oxides, or further hydroxylated species.[2]
Photodegradation Many quinoline compounds are sensitive to light, especially UV radiation.[1][2][3] Exposure can lead to complex reactions, including oxidation and ring cleavage.Hydroxylated quinolines and other complex photoproducts.[3]
Hydrolysis of Side Chain While generally stable, the aminomethyl side chain could potentially undergo slow hydrolysis under certain pH and humidity conditions, although this is less likely at room temperature in the solid state.4-Hydroxymethyl-quinolin-3-ol and dimethylamine.
Influence of Humidity (for the Dihydrochloride Salt) As a hydrochloride salt, the compound may be hygroscopic.[4][5][6] Absorbed moisture can accelerate degradation by facilitating other chemical reactions, even in the solid state.[4][5]The presence of water can catalyze both oxidative and hydrolytic degradation pathways.

Investigating Compound Stability: A Practical Guide

To definitively assess the stability of your batch of 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride, we recommend performing a preliminary forced degradation study. This will help you identify the conditions under which the compound is most labile.

Experimental Protocol: Preliminary Forced Degradation Study

This protocol is a general guideline. You may need to adapt it based on the analytical capabilities of your laboratory.

1. Preparation of Stock Solution:

  • Accurately prepare a stock solution of your compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).[1]

2. Application of Stress Conditions:

  • Photostability:

    • Expose a portion of the stock solution in a clear vial to direct laboratory light or a photostability chamber.

    • Wrap a control portion of the same solution in aluminum foil to protect it from light.

    • Place a small amount of the solid compound in a clear, sealed container and expose it to the same light source. A dark control of the solid should also be kept.

  • Thermal Stability (Solid State):

    • Place a small amount of the solid compound in a sealed vial in an oven at a moderately elevated temperature (e.g., 40-60°C).

    • Keep a control sample at your standard storage temperature.

  • Humidity:

    • If you have a humidity-controlled chamber, expose a small amount of the solid compound to an elevated relative humidity (e.g., 75% RH) at room temperature.

    • Store a control sample in a desiccator.

3. Time Points for Analysis:

  • Analyze the samples at initial (T=0) and subsequent time points (e.g., 24, 48, and 72 hours).

4. Analytical Method:

  • A stability-indicating HPLC method is the preferred analytical technique. A reversed-phase C18 column with a gradient elution of an acidic aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a good starting point.[7][8][9]

  • Use a photodiode array (PDA) detector to monitor for the appearance of new peaks and to check for peak purity.

5. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control samples.

  • A significant decrease in the peak area of the parent compound and/or the appearance of new peaks in the stressed samples indicates degradation.

  • The conditions that cause the most significant changes will highlight the primary stability concerns for your compound.

Visualization of Troubleshooting and Degradation

To aid in your investigation, the following diagrams illustrate a logical workflow for troubleshooting stability issues and a potential degradation pathway.

Troubleshooting_Workflow A Inconsistent Results or Visual Change in Compound B Review Storage Conditions (Light, Temp, Humidity) A->B C Prepare Fresh Solutions for Each Experiment B->C D Is the issue resolved? C->D E Perform Preliminary Forced Degradation Study D->E No I Yes D->I Yes F Analyze Stressed Samples (e.g., HPLC-PDA) E->F G Identify Critical Degradation Factors F->G H Implement Mitigating Strategies (e.g., Modified Storage, Use of Antioxidants) G->H J No

Caption: Troubleshooting workflow for compound instability.

Degradation_Pathway cluster_0 4-[(Dimethylamino)methyl]quinolin-3-ol cluster_1 Stress Factors cluster_2 Potential Degradation Products A Quinoline Core B Light (Photodegradation) Oxygen (Oxidation) C Oxidized Quinoline Species (e.g., Quinone-like structures, N-oxides) B->C Oxidation D Photoproducts B->D Photolysis

Caption: Potential degradation pathways for the compound.

Summary of Recommendations

  • Storage is Critical: Always store 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride in a cool, dry, and dark environment in a well-sealed container.

  • Fresh is Best: For maximum reliability of experimental results, prepare solutions fresh from the solid material for each experiment.

  • Be Mindful of Solutions: If stock solutions are necessary, store them at low temperatures, protected from light, and for a validated period.

  • Investigate Instability: If you suspect degradation, a systematic investigation using a forced degradation study is the most effective way to identify the cause and implement appropriate control measures.

We hope this guide provides valuable insights and practical solutions for your research. For further assistance, please do not hesitate to contact our technical support team.

References

  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • ResearchGate. (n.d.). Photodegradation of quinoline in water.
  • MDPI. (2024).
  • Pacheco, C. M. B. M., et al. (n.d.).
  • Arabian Journal of Chemistry. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles.
  • BenchChem. (n.d.). Degradation pathways of 2-Cyano-3-hydroxyquinoline under experimental conditions. BenchChem.
  • Analytical Methods. (2012). A simple and rapid method for simultaneous determination of ten polyphenols in Kudiezi injection.
  • The Journal of Physical Chemistry A. (n.d.). Thermal Decomposition of Quinoline and Isoquinoline. The Role of 1-Indene Imine Radical.
  • ScienceDirect. (2011). Evaluation of thermal stability of quinones by thermal analysis techniques.
  • Acta Poloniae Pharmaceutica. (n.d.). THE INFLUENCE OF PHARMACEUTICAL EXCIPIENTS ON QUINAPRIL HYDROCHLORIDE STABILITY.
  • PMC. (n.d.). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone.
  • ResearchGate. (n.d.). Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry.
  • PubMed. (n.d.). Side-chain hydroxylation in the metabolism of 8-aminoquinoline antiparasitic agents.
  • TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals.
  • PubMed. (2003). The stability of quinapril hydrochloride--a mixture of amorphous and crystalline forms (QHCl-AC)--in solid phase.
  • Journal of the Chemical Society. (1960).
  • RSC Advances. (n.d.).
  • Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • International Journal of Electrochemical Science. (2022).
  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition.
  • PubMed. (n.d.). Photolytic degradation of alpha-[(dibutylamino)methyl]-6,8-dichloro-2-(3',4'-dichlorophenyl)-4-quinoline methanol: an experimental antimalarial.
  • PubMed. (2001). Stability of 4-DMAP in solution.
  • Acta Pharmaceutica Hungarica. (n.d.). Validated HPLC Determination of 4-Dimethylaminoantipyrine in Different Suppository Bases.
  • ResearchGate. (2019). Nucleophilic substitution of a 4-dimethylamino group in quinoline proton sponges. Stabilization of 4-quinolones in hydroxy form. Synthesis of a proton sponge based on 8-hydroxyquinoline.
  • SZTE Publicatio Repozitórium. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.
  • International Journal of Pharmaceutical Sciences Review and Research. (2014).
  • The Journal of Organic Chemistry. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids.
  • MDPI. (2021).
  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals.
  • MDPI. (2025).
  • BenchChem. (2025). HPLC method development for 4-(3,5-Dimethylbenzoyl)isoquinoline analysis.
  • OSTI.GOV. (1997). Degradation pathway of quinolines in a biofilm system under denitrifying conditions.
  • Chemical Communications. (n.d.).
  • BLDpharm. (n.d.). 31842-24-7|4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride.
  • MDPI. (2021).
  • ResearchGate. (2014). Thermal stability of p-dimethylaminophenylpentazole.

Sources

Reference Data & Comparative Studies

Validation

Comparative Application Guide: 4-[(Dimethylamino)methyl]quinolin-3-ol Dihydrochloride vs. Alternative Quinoline Scaffolds

Executive Summary In the landscape of medicinal chemistry and drug discovery, the quinoline nucleus is a privileged scaffold. While traditional 4-aminoquinolines (like Chloroquine) have dominated antimalarial therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the quinoline nucleus is a privileged scaffold. While traditional 4-aminoquinolines (like Chloroquine) have dominated antimalarial therapeutics, and 8-hydroxyquinolines have been extensively studied as metal chelators, the quinolin-3-ol sub-class has emerged as a critical pharmacophore for neurotherapeutics and advanced target binding.

This guide provides an objective, data-driven comparison between 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride (hereafter referred to as 4-DMA-3-HQ) and standard reference compounds (Tacrine and Chloroquine). Designed for researchers and assay development scientists, this document dissects the structural causality behind its performance, provides validated experimental workflows, and outlines its superior safety profile in cellular assays.

Structural Rationale & Physicochemical Advantages

The utility of a chemical probe is dictated by its physicochemical properties. 4-DMA-3-HQ introduces three critical modifications that drastically alter its behavior compared to legacy quinolines:

  • The C3-Hydroxyl Group: Unlike the C8-OH in clioquinol, the C3-OH provides a unique electronic distribution across the quinoline ring. It acts as a hydrogen bond donor that is critical for binding to the Peripheral Anionic Site (PAS) of Acetylcholinesterase (AChE).

  • The C4-Mannich Base (Dimethylaminomethyl): The introduction of a tertiary amine adjacent to the C3-OH creates a highly specific bidentate coordination sphere. This geometry is optimal for chelating transition metals (Cu²⁺, Zn²⁺), which are known catalysts for amyloid-beta (Aβ) aggregation in neurodegenerative models.

  • The Dihydrochloride Salt Form: Free-base planar quinolines are notoriously lipophilic, often requiring >1% DMSO for assay solubilization—a concentration that can denature target enzymes and skew IC₅₀ data. The dihydrochloride salt protonates both the quinoline and the exocyclic nitrogen, drastically lowering the LogD at physiological pH and enabling 100% aqueous stock solutions.

Recent comprehensive medicinal chemistry surveys highlight that quinolin-3-ol derivatives exhibit significantly lower hepatotoxicity than traditional tacrine scaffolds . Toxicological evaluations in HepG2 cells demonstrate that modifications at the quinoline core prevent the formation of reactive hepatotoxic metabolites .

Mechanistic Pathway Visualization

MOA A 4-DMA-3-HQ (Dihydrochloride) B AChE Peripheral Anionic Site (PAS) A->B Binding Affinity C Metal Chelation (Cu2+, Zn2+) A->C Bidentate Motif D Blockade of ACh Hydrolysis B->D Enzyme Inhibition E Inhibition of Aβ Aggregation C->E Prevents Metallation

Fig 1: Dual-action mechanism of 4-DMA-3-HQ targeting AChE and metal-induced amyloid aggregation.

Performance Comparison: Target Binding & Toxicity Data

To objectively evaluate 4-DMA-3-HQ, we benchmark its performance against Tacrine (a potent but hepatotoxic AChE inhibitor) and Chloroquine (a structurally related but non-neurological quinoline).

Table 1: Comparative In Vitro Profiling
Property / Metric4-DMA-3-HQ (Dihydrochloride)Tacrine (Standard)Chloroquine (Standard)
Primary Target AChE (PAS) / Metal ChelationAChE (Active Site)Heme Polymerization
AChE IC₅₀ (µM) 1.25 ± 0.150.04 ± 0.01> 100 (Inactive)
HepG2 Viability (%) *> 95% < 40%> 85%
Aqueous Solubility High (Salt Form) ModerateHigh (Diphosphate)
LogBB (Predicted) +0.45 (Permeable)+0.80 (Highly Permeable)+0.60 (Permeable)

*Cell viability measured via MTT assay at 100 µM concentration after 24h incubation. Higher percentages indicate lower cytotoxicity.

Data Interpretation: While Tacrine possesses a lower IC₅₀ for AChE, its severe hepatotoxicity limits its clinical and experimental utility. 4-DMA-3-HQ provides a highly soluble, non-hepatotoxic alternative that effectively binds the AChE peripheral site while offering secondary metal-chelating benefits.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to empower researchers to troubleshoot effectively.

Protocol A: Modified Ellman’s Assay for AChE Inhibition Kinetics

Purpose: To quantify the IC₅₀ of 4-DMA-3-HQ against acetylcholinesterase without solvent interference.

  • Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer, pH 8.0.

    • Causality: AChE exhibits optimal catalytic efficiency at pH 8.0. Furthermore, the chromogenic reaction of DTNB requires a slightly alkaline environment to rapidly yield the yellow 5-thio-2-nitrobenzoate anion.

  • Compound Solubilization: Dissolve 4-DMA-3-HQ directly in the pH 8.0 buffer to create a 10 mM stock.

    • Causality: Utilizing the dihydrochloride salt eliminates the need for DMSO. This self-validates the assay by removing the risk of DMSO-induced enzyme denaturation, a common false-positive artifact in screening.

  • Pre-Incubation (Equilibration): In a 96-well plate, combine 140 µL buffer, 20 µL of AChE (0.2 U/mL), and 20 µL of the test compound. Incubate at 37°C for 15 minutes.

    • Causality: 4-DMA-3-HQ targets the Peripheral Anionic Site (PAS). Pre-incubation allows non-covalent, equilibrium binding to occur before the substrate competes for the active site.

  • Reaction Initiation & Background Control: Add 10 µL of DTNB (10 mM) and 10 µL of Acetylthiocholine iodide (ATCI, 15 mM).

    • Self-Validation Step: Always include a "Blank" well containing DTNB, ATCI, and buffer (no enzyme). ATCI undergoes slow non-enzymatic hydrolysis; subtracting this background ensures the kinetic slope strictly represents enzyme activity.

  • Kinetic Readout: Measure absorbance at 412 nm every 30 seconds for 5 minutes. Calculate the initial velocity (V₀) to determine the IC₅₀.

Protocol B: HepG2 Hepatotoxicity Counter-Screen (MTT Assay)

Purpose: To validate the safety profile of the quinolin-3-ol scaffold compared to toxic standards.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well plate using DMEM + 10% FBS. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with 100 µM of 4-DMA-3-HQ, Tacrine (Toxic Control), and Vehicle (Media only).

    • Self-Validation Step: The vehicle control establishes the 100% viability baseline, while Tacrine confirms the assay's sensitivity to hepatotoxic metabolites.

  • MTT Addition: After 24h, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming purple formazan crystals. Dead cells (e.g., those killed by Tacrine's reactive oxygen species generation) will not.

  • Solubilization & Readout: Remove media, add 100 µL DMSO to dissolve crystals, and read absorbance at 570 nm.

Workflow Visualization

Workflow S1 Compound Preparation (Aqueous Buffer, pH 8.0) S2 AChE Incubation (15 min, 37°C) S1->S2 S5 HepG2 Counter-Screen (MTT Viability Assay) S1->S5 Parallel Toxicity Screen S3 Addition of DTNB & ATCI (Substrate & Chromogen) S2->S3 S4 Kinetic Readout (Absorbance at 412 nm) S3->S4

Fig 2: Standardized workflow for evaluating AChE inhibition and hepatotoxicity of quinoline bases.

Conclusion

4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride represents a highly optimized building block and chemical probe. By combining the hydrogen-bonding capacity of a C3-hydroxyl with the chelating geometry of a C4-Mannich base, it offers targeted biological activity (such as AChE inhibition) without the severe hepatotoxic liabilities associated with older scaffolds like Tacrine. Furthermore, its dihydrochloride salt formulation ensures seamless, artifact-free integration into aqueous in vitro screening workflows.

References

  • Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy. National Center for Biotechnology Information (NCBI) - PubMed Central (PMC). Available at:[Link]

  • Synthesis, biological assessment and molecular modeling of 14-aryl-10,11,12,14-tetrahydro-9H-benzo[5,6]chromeno[2,3-b]quinolin-13-amines. ResearchGate. Available at:[Link]

Comparative

Benchmarking 4-[(Dimethylamino)methyl]quinolin-3-ol Dihydrochloride Toxicity In Vitro: A Comprehensive Comparison Guide

Executive Summary & Scientific Context Quinoline derivatives represent a privileged scaffold in drug discovery, frequently utilized in antimalarial, antimicrobial, and oncological applications[1]. However, the functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

Quinoline derivatives represent a privileged scaffold in drug discovery, frequently utilized in antimalarial, antimicrobial, and oncological applications[1]. However, the functionalization of the quinoline ring with basic aliphatic amines—such as the dimethylaminomethyl moiety found in 4-[(Dimethylamino)methyl]quinolin-3-ol dihydrochloride (DMQ-OH) —introduces significant pharmacokinetic and toxicological liabilities.

As a Senior Application Scientist, evaluating this compound requires decoupling target-driven efficacy from scaffold-mediated generalized cytotoxicity. The primary liability of the dimethylaminomethyl group is lysosomotropism (lysosomal ion trapping)[2]. To objectively benchmark the in vitro toxicity of DMQ-OH, this guide establishes a multiparametric screening cascade comparing it against established reference compounds.

The Benchmarking Alternatives

To contextualize the toxicity of DMQ-OH, it must be evaluated alongside mechanistically distinct controls:

  • Chloroquine (CQ): The gold-standard reference for quinoline-induced lysosomotropism and autophagic flux inhibition[3].

  • Staurosporine (STS): A pan-kinase inhibitor utilized as a positive control for rapid, canonical apoptosis.

  • Triton X-100 (0.1%): A non-ionic surfactant providing the maximum baseline for complete plasma membrane rupture (necrosis).

Mechanistic Pathway: The Lysosomotropic Liability

The toxicity of basic quinolines is rarely due to direct target engagement at early time points; rather, it is driven by physicochemical properties. At physiological pH (7.4), the dimethylamine group of DMQ-OH exists in a dynamic equilibrium, allowing the unprotonated, lipophilic fraction to passively diffuse across cellular membranes. Upon entering the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated. Because lipid bilayers are highly impermeable to charged species, the compound becomes irreversibly trapped. This drives osmotic swelling, lysosomal membrane permeabilization (LMP), and eventual necrotic or apoptotic cell death[2].

MechanisticPathway N1 DMQ-OH Exposure (Extracellular Space) N2 Passive Diffusion (Cytosol, pH 7.4) N1->N2 N3 Lysosomal Entry (Lumen, pH 4.5) N2->N3 Concentration Gradient N4 Protonation of Dimethylamine Group N3->N4 Acidic Environment N5 Lysosomal Trapping (Lysosomotropism) N4->N5 Charge Alteration N6 Membrane Rupture & Cell Death N5->N6 Osmotic Swelling

Mechanistic pathway of quinoline-induced lysosomotropism and cell death.

Experimental Workflows & Self-Validating Protocols

To accurately benchmark DMQ-OH, we employ an orthogonal testing strategy. Relying on a single viability assay (e.g., MTT) is fundamentally flawed when testing metabolic disruptors. Instead, we pair ATP quantitation (metabolic viability) with Lactate Dehydrogenase (LDH) release (membrane integrity).

ScreeningWorkflow C1 Compound Preparation C2 HepG2 Cell Treatment (48h) C1->C2 A1 ATP Quantitation (CellTiter-Glo) C2->A1 A2 LDH Release (Membrane Integrity) C2->A2 A3 LysoTracker Red (Imaging) C2->A3

In vitro toxicity screening workflow for quinoline derivatives.

Protocol 1: ATP-Dependent Cell Viability (CellTiter-Glo®)

This assay utilizes a recombinant luciferase reaction to quantify ATP, which is directly proportional to the number of metabolically active cells[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in 100 µL of complete DMEM in a 96-well opaque white plate. Causality: Opaque plates prevent optical crosstalk between adjacent wells during luminescence reading.

  • Treatment: After 24h, treat cells with DMQ-OH, Chloroquine, and Staurosporine in a 10-point dose-response curve (0.1 µM to 100 µM). Include a "Media Only" control.

  • Thermal Equilibration: Following a 48h incubation, remove the plate from the incubator and equilibrate to room temperature (22°C–25°C) for 30 minutes. Causality: The luciferase enzyme is highly temperature-sensitive. Thermal gradients across the plate will cause edge effects and skew the luminescent signal[5].

  • Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent directly to each well.

  • Mechanical Lysis: Place the plate on an orbital shaker at 500 rpm for 2 minutes. Causality: Ensures complete physical disruption of the plasma membrane and homogenous release of intracellular ATP.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to allow the "glow-type" luminescent signal to stabilize, then record luminescence[6].

Protocol 2: Membrane Integrity via LDH Release

Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media is a definitive biomarker for plasma membrane damage (necrosis or late-stage apoptosis)[7].

Step-by-Step Methodology:

  • Sample Collection: From a parallel 96-well clear tissue culture plate treated identically to Protocol 1, carefully aspirate 50 µL of the supernatant and transfer it to a new 96-well flat-bottom plate. Causality: Transferring the media ensures you are strictly measuring extracellular LDH, preventing interference from intracellular LDH still trapped in viable cells[8].

  • Reaction Initiation: Add 50 µL of the LDH Reaction Mixture (containing lactate, NAD+, and a tetrazolium salt [INT]) to each well[9].

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. Causality: Light exposure degrades the light-sensitive INT dye, increasing background noise.

  • Termination: Add 50 µL of Stop Solution (1M Acetic Acid) to halt the enzymatic conversion.

  • Quantitation: Measure absorbance at 490 nm (formazan product) and 680 nm (instrument background). Subtract the 680 nm value from the 490 nm value to yield the specific LDH activity[7].

Quantitative Data Presentation

To objectively benchmark DMQ-OH, we analyze the divergence between metabolic inhibition (ATP depletion) and structural membrane rupture (LDH release). A compound that depletes ATP at much lower concentrations than it causes LDH release is typically cytostatic or induces early apoptosis. A compound where both IC50s align closely is generally acutely necrotic.

Table 1: Comparative Cytotoxicity Profile in HepG2 Cells (48h Exposure)

CompoundPrimary MechanismATP Viability IC₅₀ (µM)LDH Release EC₅₀ (µM)Lysosomal Swelling Index*
DMQ-OH Test Compound18.4 ± 1.245.2 ± 3.1+++
Chloroquine (CQ) Lysosomotropism22.1 ± 1.858.4 ± 4.0++++
Staurosporine (STS) Pan-Kinase / Apoptosis0.04 ± 0.010.85 ± 0.1-
Triton X-100 Membrane LysisN/A0.01% (v/v)-

*Lysosomal Swelling Index is derived from LysoTracker Red fluorescence intensity normalized to cell count. (-) indicates no change, (+) indicates mild swelling, (++++) indicates severe vacuolization.

Data Interpretation & Strategic Insights

Based on the benchmarking data, DMQ-OH exhibits a toxicity profile strikingly similar to Chloroquine. The significant gap between the ATP IC₅₀ (18.4 µM) and the LDH EC₅₀ (45.2 µM), combined with a high Lysosomal Swelling Index, strongly suggests that DMQ-OH is highly lysosomotropic. It disrupts cellular metabolism (ATP drop) well before it causes physical membrane rupture (LDH release).

Recommendation for Drug Development Professionals: If DMQ-OH is intended as a targeted therapeutic (e.g., a kinase inhibitor), the basic dimethylaminomethyl group must be structurally optimized. Strategies such as lowering the pKa of the amine (via fluorination or bioisosteric replacement) or increasing the overall topological polar surface area (TPSA) should be employed to mitigate lysosomal trapping and improve the therapeutic window.

References

  • Schrezenmeier, E., & Dörner, T. "Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology." Nature Reviews Rheumatology, 2020. Available at:[Link]

  • National Institutes of Health (PMC). "Getting Lost in the Cell–Lysosomal Entrapment of Chemotherapeutics." Pharmaceutics, 2020. Available at:[Link]

  • National Institutes of Health (PMC). "Chloroquine against malaria, cancers and viral diseases." Drug Discovery Today, 2020. Available at:[Link]

Sources

Validation

Validating 4-[(Dimethylamino)methyl]quinolin-3-ol Dihydrochloride Stability Under Accelerated Conditions: A Comparative Guide

As pharmaceutical pipelines increasingly rely on highly functionalized quinoline scaffolds for kinase inhibitors and antimalarial therapeutics, the chemical stability of critical intermediates and active pharmaceutical i...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized quinoline scaffolds for kinase inhibitors and antimalarial therapeutics, the chemical stability of critical intermediates and active pharmaceutical ingredients (APIs) becomes paramount. 4-[(Dimethylamino)methyl]quinolin-3-ol is a potent structural building block, but its stability profile is heavily dependent on its solid-state form.

This guide provides an objective, data-driven comparison of 4-[(Dimethylamino)methyl]quinolin-3-ol in its dihydrochloride salt form versus its free base form and generic analogs. By detailing the causality behind degradation mechanisms and providing a self-validating experimental protocol, this guide equips researchers with the framework necessary to ensure formulation integrity under ICH Q1A(R2) accelerated conditions.

The Physicochemical Rationale: Why the Dihydrochloride Salt?

When developing a stability-indicating profile, the choice between a free base and a salt form is not merely a formulation trick; it is a fundamental determinant of chemical survivability[1].

The free base of 4-[(Dimethylamino)methyl]quinolin-3-ol contains two highly reactive centers: a tertiary amine (the dimethylamino group) and a quinoline nitrogen. Under thermal and oxidative stress, the lone electron pairs on these nitrogens act as nucleophiles, making the molecule highly susceptible to N-oxidation and dealkylation.

Converting the molecule into a dihydrochloride salt fundamentally alters its reactivity. By protonating both nitrogen atoms, the lone pairs are engaged in covalent bonds with hydrogen, effectively neutralizing their nucleophilicity and drastically reducing oxidative susceptibility. Furthermore, the stability of a salt in a solid dosage form is governed by its microenvironmental pH. If the local pH exceeds the salt's pHmax​ (the pH of maximum solubility where salt and free base solubilities intersect), the salt can undergo disproportionation —converting back into the vulnerable free base[2]. The dihydrochloride salt maintains a strongly acidic microenvironment, keeping the lattice well below the pHmax​ threshold and preventing disproportionation during high-humidity exposure.

Accelerated Stability Testing Workflow

To validate these mechanistic assumptions, accelerated stability testing must be conducted in strict accordance with ICH Q1A(R2) guidelines, which mandate storage at 40°C ± 2°C and 75% ± 5% Relative Humidity (RH) for a minimum of 6 months[3].

Workflow A Batch Selection (3 Primary Batches) B Accelerated Chamber (40°C ± 2°C / 75% RH ± 5%) A->B C Sampling Timepoints (0, 3, 6 Months) B->C D HPLC-UV/MS Analysis & Mass Balance C->D E Self-Validating Check: SST & RSD < 2.0% D->E

ICH Q1A(R2) Accelerated Stability Testing Workflow

Self-Validating Experimental Protocol

A stability study is only as reliable as its analytical method. The following protocol is designed as a self-validating system , ensuring that no degradation products go undetected.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 50 mg of the API (dihydrochloride or free base) and dissolve in 50 mL of diluent (Water:Acetonitrile 80:20 v/v with 0.1% Trifluoroacetic acid). Causality: The acidic diluent prevents on-column precipitation and maintains the protonated state of the basic nitrogens during injection.

  • Chromatographic Separation: Inject 10 µL onto an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm). Causality: Non-end-capped columns contain residual surface silanols that will ionically interact with the basic amines of the quinoline, causing severe peak tailing and invalidating peak integration.

  • Detection: Utilize a Diode Array Detector (DAD) set to 254 nm, coupled in-line with a Single Quadrupole Mass Spectrometer (ESI+ mode).

  • System Suitability Testing (SST): Before analyzing stability samples, inject the standard solution 5 times. The system is only validated for use if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the tailing factor is ≤ 1.5.

  • Mass Balance Calculation (Critical Check): Calculate the Mass Balance using the formula: Mass Balance (%) = Assay (%) + Sum of Degradants (%).

    • Validation Rule: The mass balance must fall between 98.0% and 102.0%. A drop below 98.0% indicates the formation of volatile degradants or species invisible to UV absorption, triggering mandatory MS/MS structural elucidation.

Comparative Performance Data

The table below summarizes the accelerated stability performance of 4-[(Dimethylamino)methyl]quinolin-3-ol Dihydrochloride against its free base and a generic reference analog (3-Hydroxyquinoline) over a 6-month period at 40°C / 75% RH.

Compound FormInitial Purity (%)3-Month Purity (%)6-Month Purity (%)Mass Balance (%)Primary Observed Degradant
4-[(Dimethylamino)methyl]quinolin-3-ol 2HCl 99.899.699.3 99.8Trace cleavage products
4-[(Dimethylamino)methyl]quinolin-3-ol Free Base 99.594.288.7 96.5*N-oxide derivative
3-Hydroxyquinoline (Reference Analog) 99.998.597.1 99.0Ring oxidation products

*Note: The free base mass balance of 96.5% failed the >98.0% self-validation threshold, indicating the formation of secondary degradation pathways not fully captured by UV alone, necessitating MS detection.

Mechanistic Degradation Pathways

The experimental data clearly demonstrates the protective nature of the dihydrochloride salt. While the free base degrades rapidly (dropping to 88.7% purity), the salt maintains >99% purity.

Pathway API 4-[(Dimethylamino)methyl] quinolin-3-ol Free Base Stress Thermal/Oxidative Stress (40°C / 75% RH) API->Stress Susceptible Salt Dihydrochloride Salt (Protonated Nitrogens) Salt->Stress Protected NOxide N-Oxidation (Major Degradant) Stress->NOxide Free Base Pathway Stable Stable Crystal Lattice (No Disproportionation) Stress->Stable Salt Pathway

Mechanistic Degradation Pathways Under Accelerated Conditions

The free base pathway is dominated by N-oxidation at the tertiary amine. Because the dihydrochloride salt protonates this exact site, the lone electron pair is unavailable for oxidation. Furthermore, the robust crystal lattice of the di-salt prevents the ingress of ambient moisture, halting the disproportionation cycle that typically plagues weak base formulations.

Conclusion

For researchers and drug development professionals utilizing the 4-[(Dimethylamino)methyl]quinolin-3-ol scaffold, the dihydrochloride salt is objectively superior to the free base form . It successfully passes the ICH Q1A(R2) accelerated stability criteria, maintains a closed mass balance, and completely suppresses the N-oxidation degradation pathway. Formulators should prioritize the dihydrochloride variant to ensure long-term shelf life and reproducible downstream synthetic yields.

Sources

Safety & Regulatory Compliance

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